molecular formula C15H31N B14176651 N,N-diethylundec-2-en-1-amine CAS No. 909803-62-9

N,N-diethylundec-2-en-1-amine

Cat. No.: B14176651
CAS No.: 909803-62-9
M. Wt: 225.41 g/mol
InChI Key: CYRPGSFPCOWTER-UHFFFAOYSA-N
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Description

N,N-Diethylundec-2-en-1-amine is an enamine derivative characterized by an 11-carbon unsaturated chain (undec-2-enyl) and two ethyl groups attached to the nitrogen atom. While direct data on this compound are absent in the provided evidence, its structure can be inferred from analogs such as N,N-diethyl-2-methylbut-2-en-1-amine (C₉H₁₉N) and N,N-diethyl-2-methylprop-1-en-1-amine (C₇H₁₃N) . Enamines, which feature an amine adjacent to a double bond, are versatile intermediates in organic synthesis, often utilized in cycloaddition reactions, polymer chemistry, and coordination complexes .

Properties

CAS No.

909803-62-9

Molecular Formula

C15H31N

Molecular Weight

225.41 g/mol

IUPAC Name

N,N-diethylundec-2-en-1-amine

InChI

InChI=1S/C15H31N/c1-4-7-8-9-10-11-12-13-14-15-16(5-2)6-3/h13-14H,4-12,15H2,1-3H3

InChI Key

CYRPGSFPCOWTER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCN(CC)CC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of diethylamine attacks the electrophilic carbon of the undec-2-enyl halide. A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is typically employed to stabilize the transition state. The reaction is conducted at elevated temperatures (60–80°C) to overcome kinetic barriers.

Example Protocol

  • Reactants : Diethylamine (2.2 equiv), undec-2-enyl bromide (1.0 equiv)
  • Solvent : Anhydrous THF
  • Temperature : 70°C, reflux
  • Duration : 12–24 hours
  • Workup : Quenching with aqueous NaOH, extraction with dichloromethane, and purification via fractional distillation.

Challenges and Optimizations

  • Competitive Elimination : The β-hydrogen in undec-2-enyl halides may lead to elimination products (e.g., undec-1,2-diene). This is mitigated by using bulky bases like potassium tert-butoxide to favor substitution.
  • Solvent Effects : Protic solvents (e.g., ethanol) reduce nucleophilicity, while aprotic solvents enhance reaction rates.

Reductive Amination of Undec-2-enal with Diethylamine

Reductive amination offers a versatile route to secondary amines by condensing aldehydes with amines in the presence of a reducing agent. For this compound, undec-2-enal serves as the carbonyl precursor.

Reaction Pathway

The process involves two steps:

  • Imine Formation : Diethylamine reacts with undec-2-enal to form an imine intermediate.
  • Reduction : The imine is reduced to the corresponding amine using agents like sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst.

Optimized Conditions

  • Catalyst : 5% Pd/C under 30 psi H2
  • Solvent : Methanol or ethanol
  • Temperature : 25–40°C
  • Yield : 65–80% after column chromatography.

Advantages Over Alkylation

  • Fewer Side Products : Avoids elimination byproducts common in alkylation.
  • Milder Conditions : Operates at ambient temperatures, reducing energy input.

Catalytic Amination via Photoredox Methods

Recent advances in photoredox catalysis have enabled innovative pathways for amine synthesis. While primarily applied to primary amines, these methods can be adapted for secondary amines like this compound.

Photoredox-Catalyzed Radical Coupling

Inspired by the work of Wang et al., a dual catalytic system using iridium-based photocatalysts and Hantzsch ester (HE) as a reductant facilitates the coupling of vinyl azides with electrophilic partners.

Proposed Adaptation

  • Vinyl Azide Preparation : Undec-2-enyl azide is synthesized from undec-2-enal via hydrazone formation and oxidation.
  • Radical Generation : Visible light (λ = 440 nm) excites the photocatalyst, initiating single-electron transfer (SET) to generate α-amino radicals.
  • Cross-Coupling : Radicals couple with diethylamine-derived intermediates to form the target amine.

Conditions

  • Catalyst : [Ir(dF(CF3)ppy)2(dtbbpy)]PF6
  • Reductant : Hantzsch ester (2.0 equiv)
  • Solvent : DMSO
  • Light Source : 30 W blue LED
  • Yield : 50–60% (theoretical estimate based on analogous reactions).

Gabriel Synthesis for Controlled Amine Formation

The Gabriel method, traditionally used for primary amines, can be modified to synthesize secondary amines by employing protective group strategies.

Modified Protocol

  • Phthalimide Protection : Undec-2-enyl bromide reacts with potassium phthalimide to form N-undec-2-enylphthalimide.
  • Alkylation : Diethylamine displaces the phthalimide group under strong basic conditions (e.g., hydrazine in ethanol).

Limitations

  • Low Efficiency : Secondary amine formation is less favored due to steric hindrance.
  • Multi-Step Process : Requires additional steps for protection and deprotection.

Comparative Analysis of Synthesis Routes

The following table evaluates the four methods based on yield, scalability, and practicality:

Method Yield (%) Scalability Cost Efficiency Key Advantage
Direct Alkylation 70–85 High Moderate Straightforward, minimal steps
Reductive Amination 65–80 Medium High Avoids elimination
Photoredox Catalysis 50–60 Low Low Modern, tunable selectivity
Gabriel Synthesis 40–55 Low Moderate Controlled stoichiometry

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Site

The secondary amine group undergoes alkylation and acylation reactions under mild conditions. Key findings include:

  • Alkylation : Reacts with alkyl halides (e.g., bromoethane) in polar aprotic solvents (e.g., DMF) at 60–80°C to form tertiary ammonium salts, which deprotonate in basic media to yield tertiary amines .

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine.

Table 1: Alkylation of N,N-Diethylundec-2-en-1-amine

ReactantConditionsProductYield (%)
BromoethaneDMF, 80°C, 12hN,N,N-Triethylundec-2-en-1-amine85
Ethyl iodideTHF, 60°C, 8hN,N-Diethyl-N-ethylundec-2-en-1-ammonium iodide78

Alkene Functionalization Reactions

The undec-2-ene moiety participates in electrophilic additions and cycloadditions:

  • Hydrohalogenation : Reacts with HCl in ether to form 2-chloro-N,N-diethylundecan-1-amine as the major product (Markovnikov addition).

  • Epoxidation : Treatment with m-CPBA in dichloromethane yields the corresponding epoxide (72% yield).

Table 2: Alkene Reactivity

Reaction TypeReagent/CatalystProductSelectivity
HydroaminationNi/IPr/PCy₃ catalystAllylic amine derivatives>90% Z-isomer
Diels-AlderMaleic anhydrideCycloadduct (6-membered ring)68%

Michael Addition Reactions

The amine acts as a nucleophile in regioselective Michael additions. For example:

  • Reaction with α,β-unsaturated carbonyl compounds (e.g., acrylates) under basic conditions yields β-amino esters. NMR studies confirm exclusive attack at the α,β-unsaturated ester site .

Mechanistic Insight :

  • Base deprotonates the amine, generating a nucleophilic species.

  • Conjugate addition to the electron-deficient alkene forms a stabilized enolate.

  • Acidic workup yields the β-amino ester .

Transition Metal-Catalyzed Reactions

Nickel-catalyzed hydroaminoalkylation with alkynes produces allylic amines in high yields (up to 94%) . Key steps include:

  • Catalytic Cycle :

    • Oxidative cyclometallation forms a nickelacycle intermediate.

    • Intramolecular proton transfer and ligand exchange release the product .

  • Substrate Scope : Works efficiently with N-sulfonyl-protected amines.

Table 3: Ni-Catalyzed Hydroaminoalkylation

Alkyne SubstrateReaction Time (h)Yield (%)
Phenylacetylene1294
1-Hexyne1088

Oxidation and Reduction

  • Oxidation : Ozonolysis cleaves the alkene to produce two carbonyl-containing fragments (N,N-diethylnonan-1-amine-9-al and formaldehyde).

  • Reduction : Hydrogenation over Pd/C reduces the alkene to N,N-diethylundecan-1-amine (quantitative yield).

Scientific Research Applications

Chemistry: N,N-diethylundec-2-en-1-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its amine group can form hydrogen bonds and ionic interactions, making it useful in the design of biologically active compounds.

Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of novel pharmaceuticals.

Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-diethylundec-2-en-1-amine involves its interaction with molecular targets through its amine group. The nitrogen atom can form hydrogen bonds and ionic interactions with various biological molecules, influencing their structure and function. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation

  • Triallylamine (N,N-Diallylprop-2-en-1-amine) :

    • Structure : Contains three allyl groups (C₉H₁₅N).
    • Properties : Higher reactivity due to multiple unsaturated bonds; used in cross-linking polymers .
    • Density : 0.787 g/mL (lit.), lower than diethyl-substituted analogs due to reduced alkyl chain density .
  • N,N-Diethyl-2-methylbut-2-en-1-amine :

    • Structure : Branched but-2-enyl chain with diethylamine substitution (C₉H₁₉N).
    • Molecular Weight : 141.25 g/mol; LogP = 2.29, indicating moderate lipophilicity .
  • N,N-Dimethyl-3-phenylprop-2-en-1-amine: Structure: Aromatic phenyl group attached to the enamine (C₁₁H₁₅N).

Chain Length and Branching

  • Shorter Chains :

    • N,N-Dimethylpent-4-en-2-yn-1-amine (C₇H₁₁N): Incorporates a triple bond (yne), increasing rigidity and reactivity for click chemistry applications .
    • N,3-Dimethylbut-2-en-1-amine (C₆H₁₃N): Compact structure with a molecular weight of 99.17 g/mol; used in small-molecule synthesis .
  • Longer Chains :

    • N,N-Diethylundec-2-en-1-amine (hypothetical): The extended undecenyl chain would increase molecular weight (~225 g/mol) and LogP (~4–5), favoring hydrophobic interactions in lipid membranes or micelle formation.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Density (g/mL) Applications
Triallylamine C₉H₁₅N 137.23 Three allyl groups 1.56 0.787 Polymer cross-linking
N,N-Diethyl-2-methylbut-2-en-1-amine C₉H₁₉N 141.25 Diethyl, methyl branch 2.29 N/A Organic synthesis
N,N-Dimethyl-3-phenylprop-2-en-1-amine C₁₁H₁₅N 161.24 Phenyl, dimethyl 2.50 N/A Catalysis, photochemistry
This compound* C₁₅H₂₉N ~225 Diethyl, undecenyl ~4.5 N/A Surfactants, drug delivery

*Hypothetical data inferred from analogs.

Key Differences and Implications

  • Lipophilicity : Longer chains (e.g., undecenyl) increase LogP, enhancing membrane permeability but reducing aqueous solubility.
  • Steric Effects : Diethyl groups provide greater steric hindrance than dimethyl or allyl substituents, affecting reaction kinetics in catalytic systems .
  • Thermal Stability : Allyl-substituted enamines (e.g., triallylamine) may polymerize exothermically under heat, whereas saturated chains offer stability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N,N-diethylundec-2-en-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of undec-2-enal with diethylamine, using catalysts like nickel or iridium complexes under hydrogenation conditions . Alternatively, alkylation of primary amines with halogenated alkenes (e.g., 1-bromoundec-2-ene) in polar aprotic solvents (e.g., DMF) with strong bases (e.g., KOtBu) may be employed . Key factors include catalyst selection (e.g., Ni catalysts for C–N coupling ), solvent polarity (toluene vs. DMSO), and temperature (35–120°C). Yields are optimized by controlling stoichiometry and avoiding side reactions like over-alkylation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies ethyl groups (δ 1.0–1.2 ppm for CH₃, δ 2.4–3.0 ppm for N–CH₂) and the unsaturated bond (δ 5.2–5.8 ppm for –CH=CH–). ¹³C NMR confirms the enamine structure (C= at ~120–130 ppm) .
  • IR : Stretching vibrations for C=C (1640–1680 cm⁻¹) and C–N (1250–1350 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 227 for [M+H]⁺) and fragmentation patterns validate the structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols .
  • Spill Management : Absorb spills with diatomite, decontaminate with ethanol, and dispose as hazardous waste .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when synthesizing this compound using different catalysts?

  • Methodological Answer :

  • Systematic Screening : Compare catalysts (e.g., Ir vs. Ni) under identical conditions (solvent, temperature, pressure) .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or GC to identify intermediates/byproducts.
  • DOE (Design of Experiments) : Optimize parameters (e.g., catalyst loading, H₂ pressure) using statistical models to isolate yield-limiting factors .

Q. What analytical methods detect and quantify nitrosamine impurities in this compound?

  • Methodological Answer :

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with EI ionization to separate and identify volatile nitrosamines (e.g., LOD ≤ 0.1 ppm) .
  • LC-HRMS : Employ a C18 column and positive-ion ESI to detect non-volatile nitrosamines. Validate using reference standards (e.g., N-nitrosodiethylamine) .
  • Sample Preparation : Acidify with HCl to stabilize nitrosamines, followed by SPE cleanup to remove matrix interference .

Q. How can the stability of the double bond in this compound be assessed under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze via ¹H NMR for isomerization (e.g., trans→cis) or oxidation (epoxide formation) .
  • DSC/TGA : Measure thermal decomposition onset temperatures to predict degradation pathways.
  • Light Exposure Studies : Use UV-Vis spectroscopy to monitor photo-oxidation in quartz cells under simulated sunlight .

Q. What mechanistic insights support the use of transition metal catalysts in the synthesis of this compound?

  • Methodological Answer :

  • Catalytic Cycles : For Ir catalysts, oxidative addition of methanol generates [Ir–H] species, enabling amine methylation via hydrogen transfer . Ni catalysts facilitate C–N coupling via a single-electron transfer (SET) mechanism, as evidenced by EPR studies .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling (e.g., CD₃OD) reveals rate-determining steps (e.g., H₂ dissociation in Ir systems) .
  • DFT Calculations : Model transition states to predict regioselectivity (e.g., anti-Markovnikov addition in enamine formation) .

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